![molecular formula C12H12N2O3S B12866386 3-[3-Methyl-4-oxo-thiazolidin-(2Z)-ylideneamino]-benzoic acid methyl ester](/img/structure/B12866386.png)
3-[3-Methyl-4-oxo-thiazolidin-(2Z)-ylideneamino]-benzoic acid methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[3-Methyl-4-oxo-thiazolidin-(2Z)-ylideneamino]-benzoic acid methyl ester is a heterocyclic compound that contains a thiazolidine ring. Thiazolidine derivatives are known for their diverse biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties . The presence of sulfur and nitrogen in the thiazolidine ring enhances its pharmacological properties, making it a valuable compound in medicinal chemistry .
Preparation Methods
The synthesis of 3-[3-Methyl-4-oxo-thiazolidin-(2Z)-ylideneamino]-benzoic acid methyl ester typically involves the reaction of thioamides with acetylene dicarboxylate in ethanol at ambient temperature . This reaction produces 2-methylidene-1,3-thiazolidin-4-one derivatives, which can then be further reacted with oxalyl chloride in dry acetonitrile at 70°C to yield the desired compound . Industrial production methods may involve optimizing these reaction conditions to improve yield, purity, and selectivity .
Chemical Reactions Analysis
3-[3-Methyl-4-oxo-thiazolidin-(2Z)-ylideneamino]-benzoic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups in the molecule.
Common Reagents and Conditions: Typical reagents include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride.
Scientific Research Applications
3-[3-Methyl-4-oxo-thiazolidin-(2Z)-ylideneamino]-benzoic acid methyl ester has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s biological activities make it a candidate for studying its effects on various biological systems.
Mechanism of Action
The mechanism of action of 3-[3-Methyl-4-oxo-thiazolidin-(2Z)-ylideneamino]-benzoic acid methyl ester involves its interaction with molecular targets in biological systems. The compound’s thiazolidine ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cancer cell proliferation or antimicrobial activity . The exact molecular pathways involved depend on the specific biological target and the context of its use.
Comparison with Similar Compounds
3-[3-Methyl-4-oxo-thiazolidin-(2Z)-ylideneamino]-benzoic acid methyl ester can be compared with other thiazolidine derivatives, such as:
2-Methylidene-1,3-thiazolidin-4-one: Similar in structure but lacks the benzoic acid methyl ester group.
4-(4-oxo-1,3-thiazolidin-2-ylidene)pyrrolidine-2,3,5-trione: Contains additional functional groups that may alter its biological activity.
Thiazolidin-4-one derivatives: These compounds share the thiazolidine ring but have different substituents, leading to varied biological activities.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C12H12N2O3S |
|---|---|
Molecular Weight |
264.30 g/mol |
IUPAC Name |
methyl 3-[(3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoate |
InChI |
InChI=1S/C12H12N2O3S/c1-14-10(15)7-18-12(14)13-9-5-3-4-8(6-9)11(16)17-2/h3-6H,7H2,1-2H3 |
InChI Key |
AYQMFVGJBAXQLU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)CSC1=NC2=CC=CC(=C2)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


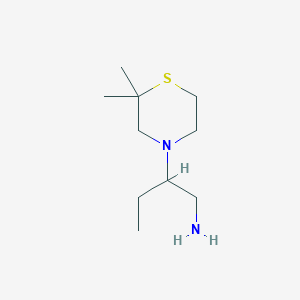
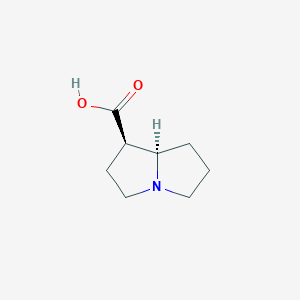
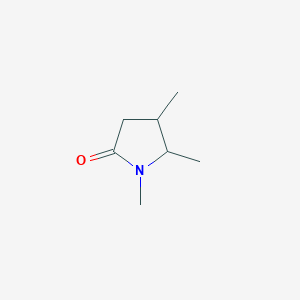
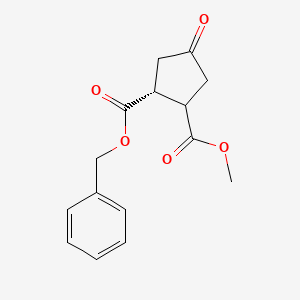
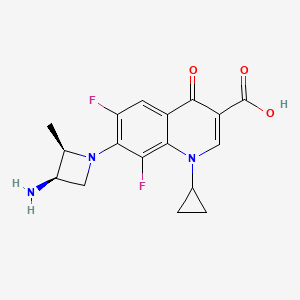
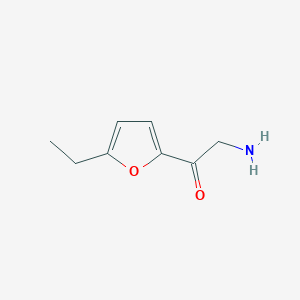
![2-Bromo-4-chlorobenzo[d]oxazole](/img/structure/B12866354.png)
![2-Chloro-3-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12866356.png)


![2-Bromo-6-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12866367.png)
![2-Bromo-5-(methylthio)benzo[d]oxazole](/img/structure/B12866369.png)
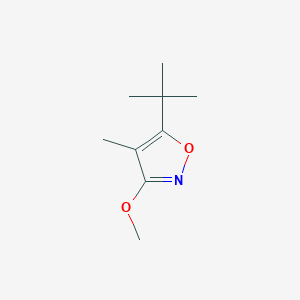
![3-(2-(Methoxycarbonyl)benzo[d]oxazol-4-yl)acrylic acid](/img/structure/B12866381.png)
